METHYL 4-(4-METHYLPHENYL)-2-(3-PROPOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 4-(4-METHYLPHENYL)-2-(3-PROPOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene carboxylate family. Compounds in this family are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a thiophene ring substituted with various functional groups, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-METHYLPHENYL)-2-(3-PROPOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.
Substitution Reactions: Introduction of the 4-methylphenyl and 3-propoxybenzamido groups can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions.
Esterification: The carboxylate group can be introduced via esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-METHYLPHENYL)-2-(3-PROPOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylate ester to an alcohol.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of METHYL 4-(4-METHYLPHENYL)-2-(3-PROPOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(4-METHYLPHENYL)-2-(3-AMINOBENZAMIDO)THIOPHENE-3-CARBOXYLATE
- METHYL 4-(4-METHYLPHENYL)-2-(3-HYDROXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
METHYL 4-(4-METHYLPHENYL)-2-(3-PROPOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the propoxybenzamido group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-2-[(3-propoxybenzoyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-4-12-28-18-7-5-6-17(13-18)21(25)24-22-20(23(26)27-3)19(14-29-22)16-10-8-15(2)9-11-16/h5-11,13-14H,4,12H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLADVJUZAHKBEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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